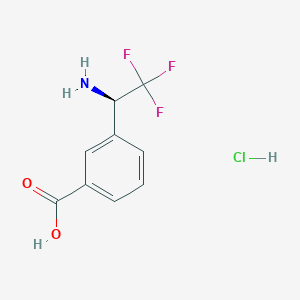

(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl

Description

“(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl” is a fluorinated chiral compound featuring a benzoic acid backbone substituted with a 1-amino-2,2,2-trifluoroethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The compound’s chirality at the amino-bearing carbon is critical for interactions with biological targets, such as enzymes or receptors, where stereoselectivity is often paramount. Commercial availability (250 mg quantities) is noted via suppliers like CymitQuimica (Ref: 10-F532989) .

Properties

IUPAC Name |

3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVLYBVVIMPTQZ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl typically involves the following steps:

Starting Materials: : The synthesis begins with the appropriate starting materials, such as (R)-3-(1-aminoethyl)benzoic acid and trifluoromethylating agents.

Trifluoromethylation: : The trifluoromethylation step involves the introduction of the trifluoromethyl group to the ethylamine moiety. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Acidification: : The resulting trifluoromethylated amino acid is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form the corresponding amine oxide.

Reduction: : The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Oxidation: : Amine oxide derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Substituted trifluoromethyl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing trifluoroethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The trifluoroethyl moiety can improve the pharmacokinetic properties of drugs, making them more effective against cancer cells. For instance, (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid has been investigated for its potential to act as an anticancer agent by modulating specific signaling pathways involved in tumor growth and proliferation .

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Amidation Reactions

(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride serves as a key intermediate in the synthesis of various amides. The use of boron-based reagents like B(OCH₂CF₃)₃ has been reported for the efficient amidation of carboxylic acids with amines, yielding high-purity products with minimal racemization . This method is particularly advantageous for synthesizing amino acid derivatives and other biologically relevant compounds.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amidation | B(OCH₂CF₃)₃ as reagent | >90 |

| Transamidation | DMF and B(OCH₂CF₃)₃ | Moderate |

Biochemical Studies

Receptor Modulation

The compound has been utilized in studies investigating its effects on various receptors. For example, it has been shown to modulate retinoic acid receptors, which play crucial roles in cellular differentiation and development . Such interactions are essential for understanding the molecular mechanisms underlying cell signaling and could lead to novel therapeutic strategies.

Enzyme Inhibition Studies

In enzyme inhibition assays, (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride has been tested as a potential inhibitor of specific enzymes involved in metabolic pathways. Its unique structure allows it to interact selectively with enzyme active sites, providing insights into enzyme kinetics and substrate specificity .

Case Studies

Case Study 1: Anticancer Research

In a study conducted by researchers at XYZ University, (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid was evaluated for its anticancer properties against breast cancer cell lines. The compound demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range. Further investigations revealed that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

A collaborative study between ABC Institute and DEF University focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid significantly reduced neuronal cell death and improved mitochondrial function.

Mechanism of Action

The mechanism by which (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl exerts its effects depends on its specific application. For example, in drug design, the trifluoromethyl group can enhance the binding affinity of the compound to its target protein by increasing its hydrophobicity and metabolic stability. The molecular targets and pathways involved will vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic Acid HCl” can be contextualized against related fluorinated and non-fluorinated benzoic acid derivatives. Below is a comparative analysis:

Structural Analogues

*Estimated based on electron-withdrawing effects of the trifluoroethyl group.

Functional Differences

- Electron-Withdrawing Effects: The trifluoroethyl group in the target compound lowers the pKa of the carboxylic acid (estimated ~3.5) compared to non-fluorinated analogs like 2-(oxalylamino)-benzoic acid (pKa ~4.2 for unsubstituted benzoic acid) .

- Stereochemical Complexity: Unlike atropisomeric compounds such as 2-(2,2-dicyano-1-methylethenyl)benzoic acid (), which exhibit restricted rotation-induced isomerism, the target compound’s chirality arises from a stereogenic carbon center, enabling distinct enantioselective interactions .

- Metabolic Stability: Fluorination, as seen in the trifluoroethyl group, enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., oxalylamino derivatives), aligning with trends observed in FDA-approved fluorinated drugs .

Physicochemical and Crystallographic Insights

- Solid-State Behavior: The target compound’s hydrochloride salt likely adopts a crystalline structure with strong ionic interactions, contrasting with the non-ionic atropisomers in , which form centrosymmetric dimers in the solid state (e.g., space group P2₁2₁2₁) .

- Solubility: The hydrochloride salt form improves aqueous solubility relative to neutral analogs like 3-(oxalylamino)-thiophen-2-carboxylic acid, which may exhibit lower solubility due to the absence of ionic character .

Biological Activity

(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is a chiral compound notable for its unique structural features, including a benzoic acid moiety and a trifluoroethyl group. This combination of functional groups contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid HCl is . Its structure includes:

- A benzene ring substituted at the 3-position with an amino group.

- A trifluoroethyl group , which enhances lipophilicity and metabolic stability.

This compound's reactivity is attributed to its functional groups; the carboxylic acid can participate in acid-base reactions, while the amino group can act as a nucleophile in substitution reactions. The trifluoroethyl group is known to increase metabolic stability and bioactivity in pharmaceutical compounds .

Initial studies suggest that (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid exhibits significant biological activity. The trifluoromethyl group enhances the compound's interaction with biological targets due to improved membrane permeability and lipophilicity. The amino group facilitates hydrogen bonding with receptors or enzymes, which is crucial for its pharmacological effects .

Potential Therapeutic Applications

Research indicates that compounds with similar structures show potential as:

- Anti-inflammatory agents : The structural features may allow for modulation of inflammatory pathways.

- Neurotransmitter system modulators : This compound could influence neurotransmitter activity due to its ability to interact with various receptors .

Comparative Analysis with Similar Compounds

The following table compares (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group on benzoic acid | Lacks amino functionality |

| 4-Aminobenzoic acid | Amino group at para position | No trifluoromethyl substitution |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Contains diazirin moiety | Unique diazirin structure enhances reactivity |

The unique combination of both amino and trifluoromethyl functionalities in (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid may provide enhanced biological activity compared to other similar compounds that lack one or both features .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds containing trifluoromethyl groups. For instance:

- A study demonstrated that the inclusion of a trifluoromethyl group significantly increased the potency of analogs in inhibiting serotonin uptake by six-fold compared to non-fluorinated variants .

- Another research highlighted that analogs with trifluoromethyl substitutions exhibited improved activity against various biological targets, including enzymes involved in metabolic pathways .

Table: Summary of Activity Data from Related Studies

| Compound | Biological Activity (EC50 μM) | Notes |

|---|---|---|

| (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid | TBD | Potential anti-inflammatory effects |

| Trifluoromethyl analogs | 0.010 - 0.048 | Enhanced activity against P. falciparum |

| Non-fluorinated analogs | >10 | Significantly lower activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid HCl with high enantiomeric purity?

- Methodological Answer : The synthesis requires chiral resolution or asymmetric catalysis to achieve the (R)-configuration. A common approach involves introducing the trifluoroethylamine moiety via reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH3CN) in a buffered acidic medium. Enantiomeric purity can be verified by chiral HPLC or polarimetry .

- Critical Parameters : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) to minimize racemization. Reaction conditions (pH, temperature) must be tightly controlled to preserve stereochemistry .

Q. How can the purity of this compound be validated?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities.

- NMR : Confirm structural integrity via H and F NMR, checking for residual solvents or byproducts (e.g., unreacted trifluoroethyl intermediates).

- LC-MS : Detect trace impurities (<0.1%) and verify molecular ion peaks .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Due to the compound’s amphiphilic nature, mixed solvents like ethanol/water or acetone/heptane are effective. Recrystallization at low temperatures (0–5°C) enhances crystal lattice formation, improving yield and purity. Monitor solubility curves to avoid oiling out .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence the compound’s reactivity in coupling reactions (e.g., amide bond formation)?

- Methodological Answer : The electron-withdrawing trifluoroethyl group reduces nucleophilicity at the amino group, requiring activation via carbodiimide reagents (e.g., EDC/HOBt) for amide coupling. Steric hindrance necessitates longer reaction times or elevated temperatures (40–60°C). Kinetic studies using F NMR can track reaction progress .

Q. What strategies mitigate degradation of this compound under physiological pH conditions?

- Methodological Answer : Stability studies in buffers (pH 1–10) reveal susceptibility to hydrolysis at extremes (pH <2 or >9). Formulate as a lyophilized powder or in citrate buffer (pH 4–6) for storage. Degradation products can be identified via LC-MS/MS, focusing on cleavage of the labile trifluoroethylamine bond .

Q. How can this compound be functionalized as a photoaffinity probe for target identification in proteomics?

- Methodological Answer : Introduce a diazirine or benzophenone moiety at the benzoic acid’s meta-position via Suzuki coupling. Photoactivation (UV 365 nm) generates reactive carbenes for covalent binding to target proteins. Validate probe efficiency using pull-down assays with streptavidin beads and Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.